molecular formula C2H5Te B14417574 CID 12125786

CID 12125786

Cat. No.: B14417574
M. Wt: 156.7 g/mol
InChI Key: YRWMWAURIMRQRT-UHFFFAOYSA-N
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Description

CID 12125786 is a compound cataloged in PubChem, a comprehensive database of chemical molecules and their properties. For example, CID-linked compounds like oscillatoxin derivatives (e.g., CID 101283546) are often analyzed for their structural motifs, bioactivity, and physicochemical properties . This compound likely follows similar characterization protocols, including mass spectrometry (MS) for structural elucidation and chromatographic techniques for purity assessment, as demonstrated in studies involving similar compounds .

Properties

Molecular Formula

C2H5Te

Molecular Weight

156.7 g/mol

InChI

InChI=1S/C2H5Te/c1-2-3/h2H2,1H3

InChI Key

YRWMWAURIMRQRT-UHFFFAOYSA-N

Canonical SMILES

CC[Te]

Origin of Product

United States

Preparation Methods

Trimethylsilyl trifluoromethanesulfonate is synthesized through the reaction of trimethylsilyl chloride with trifluoromethanesulfonic acid. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

(CH3)3SiCl+CF3SO3H(CH3)3SiO3SCF3+HCl(CH₃)₃SiCl + CF₃SO₃H \rightarrow (CH₃)₃SiO₃SCF₃ + HCl (CH3​)3​SiCl+CF3​SO3​H→(CH3​)3​SiO3​SCF3​+HCl

Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Trimethylsilyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:

    It is highly sensitive to hydrolysis, forming trimethylsilanol and trifluoromethanesulfonic acid.

    Hydrolysis: (CH3)3SiO3SCF3+H2O(CH3)3SiOH+CF3SO3H(CH₃)₃SiO₃SCF₃ + H₂O \rightarrow (CH₃)₃SiOH + CF₃SO₃H (CH3​)3​SiO3​SCF3​+H2​O→(CH3​)3​SiOH+CF3​SO3​H

    It reacts with alcohols in the presence of a base to form silyl ethers.

    Silylation of Alcohols: (CH3)3SiO3SCF3+ROH+Et3NROSi(CH3)3+[Et3NH]O3SCF3(CH₃)₃SiO₃SCF₃ + ROH + Et₃N \rightarrow ROSi(CH₃)₃ + [Et₃NH]O₃SCF₃ (CH3​)3​SiO3​SCF3​+ROH+Et3​N→ROSi(CH3​)3​+[Et3​NH]O3​SCF3​

    Formation of Silyl Enol Ethers: It is used to prepare silyl enol ethers from ketones and aldehydes.

Scientific Research Applications

Trimethylsilyl trifluoromethanesulfonate is widely used in scientific research, particularly in organic chemistry. Its applications include:

    Activation of Ketones and Aldehydes: It is used to activate these compounds for further reactions.

    Silylation Reagent: It is employed to protect hydroxyl groups by converting them into silyl ethers.

    Synthesis of Silyl Enol Ethers: It is used in the preparation of silyl enol ethers, which are important intermediates in organic synthesis.

    Glycosylation Reactions: It is utilized in the synthesis of glycosides.

Mechanism of Action

The primary mechanism of action of Trimethylsilyl trifluoromethanesulfonate involves its ability to act as a strong electrophile. This property allows it to activate carbonyl compounds, facilitating nucleophilic attack. The compound’s electrophilicity is significantly higher than that of trimethylsilyl chloride, making it a more effective reagent in various organic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 12125786, we compare it with structurally or functionally analogous compounds from the evidence, focusing on molecular properties, synthesis routes, and biological relevance.

Table 1: Key Molecular Properties

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) CAS 1215-59-4
Molecular Formula Not available C₃₄H₅₄N₄O₁₀ C₁₅H₁₃NO
Molecular Weight (g/mol) Not available 678.81 223.27
Bioactivity Undefined Cytotoxic, marine toxin Synthetic intermediate
Log S (Solubility) Not available -3.2 (ESOL) -2.99 (ESOL)
Synthetic Accessibility Not available Low (natural product) High (2.07 score)

Structural and Functional Insights

Oscillatoxin Derivatives (CID 101283546, 185389, etc.) :

  • These marine-derived toxins exhibit complex polyketide structures with potent cytotoxicity. Their analysis often involves GC-MS or LC-MS for structural fragmentation and quantification .
  • Unlike synthetic intermediates like CAS 1215-59-4, oscillatoxins require specialized extraction and purification due to their natural origin .

Synthetic Intermediates (CAS 1215-59-4) :

  • This compound, synthesized via palladium-catalyzed cross-coupling reactions, serves as a precursor for pharmaceuticals. Its physicochemical properties (e.g., Log S = -2.99, GI absorption = high) make it suitable for drug development .
  • In contrast, this compound may require tailored synthetic routes if it belongs to a structurally complex class.

Chemical Inducers of Dimerization (CIDs) :

  • Cell-permeant CIDs (e.g., photocleavable rapamycin derivatives) are engineered for spatial control of protein interactions. Their design emphasizes membrane permeability and photolytic activation, differing from natural toxins or synthetic intermediates .

Analytical Techniques

  • Mass Spectrometry: Source-induced CID (collision-induced dissociation) in MS is critical for differentiating isomers (e.g., ginsenosides in ). Similar workflows could resolve structural ambiguities in this compound .
  • Chromatography : Vacuum distillation and fractionation, as used for CIEO components, might isolate this compound from mixtures .

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